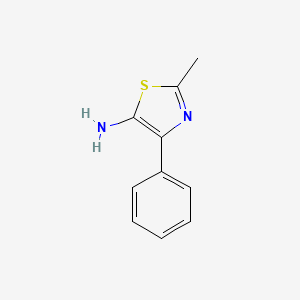

2-Methyl-4-phenyl-1,3-thiazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-phenyl-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-12-9(10(11)13-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSPLETCHADLYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648414 | |

| Record name | 2-Methyl-4-phenyl-1,3-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38093-76-4 | |

| Record name | 2-Methyl-4-phenyl-1,3-thiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 2 Methyl 4 Phenyl 1,3 Thiazol 5 Amine

Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring System

The thiazole ring is generally considered an electron-rich aromatic system, but less so than benzene, thiophene, or furan. Its reactivity in electrophilic substitution is significantly influenced by the substituents it carries. In its unsubstituted form, the thiazole ring is resistant to electrophilic attack and requires harsh conditions for reactions like nitration or sulfonation. ias.ac.inias.ac.in The presence of the 5-amino group in 2-Methyl-4-phenyl-1,3-thiazol-5-amine, however, dramatically alters this landscape.

The reactivity of the thiazole nucleus towards electrophiles is determined by the electron density at its carbon atoms. Calculations and experimental data show that the C-5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. pharmaguideline.comresearchgate.net The order of reactivity for electrophilic attack on an unsubstituted thiazole is generally C-5 > C-4 > C-2. pharmaguideline.com

In the case of 2-Methyl-4-phenyl-1,3-thiazol-5-amine, the powerful electron-donating amino group at the C-5 position strongly activates the ring towards electrophilic attack. 5-Aminothiazoles are known to behave like typical aromatic amines, readily undergoing reactions such as diazotization. ias.ac.inias.ac.in This activation by the amino group would theoretically make the C-4 position highly susceptible to electrophilic substitution. However, this position is already occupied by a phenyl group.

Consequently, direct electrophilic substitution on the thiazole ring of 2-Methyl-4-phenyl-1,3-thiazol-5-amine is sterically hindered. Electrophilic attack is more likely to occur on the appended phenyl ring, which is activated by the thiazole system, or on the exocyclic amino group itself. ias.ac.in For instance, studies on 4-phenylthiazole (B157171) have shown that electrophilic substitution, such as nitration, occurs preferentially on the phenyl ring rather than the thiazole nucleus. ias.ac.in The presence of the strongly activating 5-amino group could potentially alter this preference, but direct substitution on the fully substituted thiazole ring at the C-4 or C-5 positions would require the displacement of an existing group, which is not a typical electrophilic aromatic substitution pathway.

Table 1: General Reactivity of Thiazole Ring Positions to Electrophiles

| Position | Inherent Reactivity | Influence of Substituents in 2-Methyl-4-phenyl-1,3-thiazol-5-amine |

|---|---|---|

| C-2 | Electron-deficient; least reactive towards electrophiles. | Occupied by a methyl group. |

| C-4 | Moderately reactive. | Occupied by a phenyl group. The activating 5-amino group increases electron density, but the position is blocked. |

| C-5 | Most electron-rich; primary site for electrophilic attack. pharmaguideline.comresearchgate.net | Occupied by the strongly activating amino group, which directs reactivity but also blocks the site. |

Nucleophilic Substitution Reactions

Nucleophilic substitution on the thiazole ring is generally less common than electrophilic substitution and typically requires activation by electron-withdrawing groups or the presence of a good leaving group. numberanalytics.com

The C-2 position of the thiazole ring is the most electron-deficient carbon and is thus the most susceptible to nucleophilic attack. pharmaguideline.comresearchgate.net This reactivity is enhanced if the ring nitrogen is quaternized or if a good leaving group (like a halogen) is present at the C-2 position. pharmaguideline.com

In 2-Methyl-4-phenyl-1,3-thiazol-5-amine, the C-2 position bears a methyl group, which is a poor leaving group. Therefore, direct nucleophilic substitution by displacing the methyl group is not a feasible reaction pathway under normal conditions. However, the C-2 methyl group itself can exhibit reactivity. The protons on a C-2 methyl group of a thiazole are acidic and can be removed by a strong base, such as an organolithium reagent, to form a carbanion. This nucleophilic center can then react with various electrophiles.

Transformations Involving the 5-Amino Group

The exocyclic amino group at the C-5 position is a key center of reactivity, behaving much like a typical aromatic amine. ias.ac.inias.ac.in It readily participates in condensation, amidation, and sulfonamidation reactions.

The 5-amino group of 2-Methyl-4-phenyl-1,3-thiazol-5-amine can undergo condensation reactions with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. This reaction is characteristic of primary amines and is often catalyzed by a small amount of acid. uaic.rochemrevlett.com Numerous studies have reported the synthesis of Schiff bases from various aminothiazole precursors, highlighting the general applicability of this reaction. researchgate.netnih.govresearchgate.net These reactions typically involve refluxing the aminothiazole with the desired carbonyl compound in a suitable solvent like ethanol.

Table 2: Examples of Schiff Base Formation with Aminothiazole Analogues

| Amine Reactant | Carbonyl Reactant | Product | Reference |

|---|---|---|---|

| 4-Amino-5-(thiophen-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 4-Methoxybenzaldehyde | (E)-4-[(4-Methoxybenzylidene)amino]-5-(thiophen-2-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | uaic.ro |

| 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | 4-Methoxybenzaldehyde | 4-((4-methoxybenzylidene)amino)-5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol | nih.gov |

As a primary amine, the 5-amino group readily reacts with acylating and sulfonylating agents. Reaction with acyl chlorides or acid anhydrides yields the corresponding N-acylated derivatives (amides). Similarly, reaction with sulfonyl chlorides, typically in the presence of a base like pyridine (B92270) or sodium acetate (B1210297), affords sulfonamides. These reactions are fundamental transformations of aromatic amines. For example, 2-aminothiazole (B372263) can be sulfonylated with substituted benzenesulfonyl chlorides in the presence of sodium acetate in water.

Table 3: Examples of Amidation and Sulfonamidation of Aminothiazoles

| Amine Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Aminothiazole | 4-Methylbenzenesulfonyl chloride | Sulfonamide | N/A |

| 2-Aminothiazole | 4-Methoxybenzenesulfonyl chloride | Sulfonamide | N/A |

Oxidative and Reductive Transformations of the Thiazole Core

The thiazole ring, an electron-rich aromatic heterocycle, exhibits a degree of susceptibility to both oxidative and reductive transformations, although these are less common than reactions occurring at its substituents. The presence of the amino group at the 5-position and the methyl group at the 2-position significantly influences the electron density and reactivity of the thiazole core in 2-Methyl-4-phenyl-1,3-thiazol-5-amine.

Oxidative Transformations:

While the complete oxidation of the thiazole ring generally requires harsh conditions leading to ring cleavage, more subtle oxidative transformations can be achieved. The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of thiazole S-oxides or S,S-dioxides. However, the amino group in 2-Methyl-4-phenyl-1,3-thiazol-5-amine can also be a primary target for oxidation.

Furthermore, oxidative coupling reactions can occur at the C5 position of the thiazole ring, especially if the amino group is not present or is protected. Halogenation at the 5-position, an oxidative addition, followed by nucleophilic substitution is a known transformation for 2-aminothiazoles. jocpr.com This highlights the reactivity of this position within the thiazole core.

A summary of potential oxidative transformations is presented below:

| Transformation | Reagents/Conditions | Product Type | Research Findings |

| Ring Oxidation | Peroxy acids (e.g., m-CPBA) | Thiazole S-oxide | General reaction for thiazoles, not specifically documented for the title compound. |

| Oxidative Coupling | Halogens (e.g., Br₂, I₂) followed by a nucleophile | 5-Substituted-2-aminothiazole | Demonstrates reactivity at the C5 position of the thiazole core. jocpr.com |

| Antioxidant Activity | Radical species (e.g., DPPH) | Oxidized thiazole derivative | Phenolic thiazoles exhibit radical scavenging, implying oxidation of the heterocyclic system. nih.gov |

Reductive Transformations:

The reduction of the thiazole ring is a challenging process due to its aromatic nature. Catalytic hydrogenation under high pressure and temperature can lead to the saturation of the ring, yielding a thiazolidine (B150603) derivative. However, such conditions may also affect the phenyl ring and other functional groups.

More commonly, reductions target the substituents on the thiazole ring. In the context of 2-Methyl-4-phenyl-1,3-thiazol-5-amine, there is limited specific literature on the reductive transformation of its thiazole core. General knowledge of heterocyclic chemistry suggests that dissolving metal reductions (e.g., sodium in liquid ammonia) could potentially effect a partial reduction of the ring, but this is often unselective.

Given the stability of the aromatic thiazole ring, reductive transformations are less frequently explored compared to functionalization at the ring's substituents.

Metal-Catalyzed Reactions and Ligand Applications

The nitrogen and sulfur atoms in the thiazole ring of 2-Methyl-4-phenyl-1,3-thiazol-5-amine possess lone pairs of electrons, making them potential coordination sites for metal ions. This property allows the compound to participate in metal-catalyzed reactions and to function as a ligand in coordination chemistry.

Metal-Catalyzed Reactions:

While direct metal-catalyzed cross-coupling reactions involving the C-H bonds of the thiazole ring in 2-Methyl-4-phenyl-1,3-thiazol-5-amine are not extensively documented, the amino group can be a handle for such transformations. For instance, the amino group could be converted into a leaving group (e.g., a diazonium salt) to participate in Sandmeyer-type reactions, or it could direct ortho-metalation.

More relevant is the use of metal catalysts in the synthesis of the thiazole ring itself. The Hantzsch thiazole synthesis, a common method for preparing such compounds, can be facilitated by various catalysts.

Ligand Applications:

The ability of 2-aminothiazole derivatives to act as ligands for transition metals is well-established. The endocyclic nitrogen atom of the thiazole ring is a common coordination site. researchgate.net

Studies have shown that 2-amino-4-phenylthiazole (B127512) derivatives can form stable complexes with palladium(II). researchgate.netirapa.org In these complexes, the ligand typically coordinates to the metal center through the thiazole nitrogen atom in a monodentate fashion. researchgate.net The general structure of such complexes is often [Pd(L)₂Cl₂], where L represents the 2-aminothiazole ligand. irapa.org

The formation of these metal complexes is a key indicator of the ligand properties of 2-Methyl-4-phenyl-1,3-thiazol-5-amine. The coordination of the thiazole nitrogen to a metal center can modulate the electronic properties of the entire molecule, which can be useful in the design of catalysts or materials with specific electronic or photophysical properties.

Furthermore, thiazole-containing N,P-ligands have been successfully employed in palladium-catalyzed asymmetric cycloisomerization reactions, demonstrating the utility of the thiazole scaffold in designing effective ligands for catalysis. researchgate.net

Below is a table summarizing the ligand applications of related 2-aminothiazole compounds:

| Metal | Ligand | Complex Stoichiometry (M:L) | Coordination Mode | Application/Finding |

| Palladium(II) | 2-amino-4-(4-substituted-phenyl)thiazole | 1:2 | Monodentate via thiazole nitrogen | Formation of stable [Pd(L)₂Cl₂] complexes. researchgate.netirapa.org |

| Palladium(II) | Thiazole-based N,P-ligands | - | Bidentate (N,P) | Effective in asymmetric cycloisomerization reactions. researchgate.net |

| Copper(II) | Schiff base of 2-amino-5-methyl-thiazole | - | Bidentate or Tridentate | Formation of coordination compounds. researchgate.net |

| Cobalt(II), Nickel(II), Zinc(II) | Schiff base of aminothiazole | 1:2 | Bidentate via imine and thiazole nitrogen | Synthesis of metal chelates with potential biological activity. nih.gov |

These findings strongly suggest that 2-Methyl-4-phenyl-1,3-thiazol-5-amine can act as a versatile ligand, forming complexes with various transition metals, which could have applications in catalysis, materials science, and medicinal chemistry.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and environment of atoms within a molecule. For 2-Methyl-4-phenyl-1,3-thiazol-5-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its structure.

The ¹H-NMR spectrum of 2-Methyl-4-phenyl-1,3-thiazol-5-amine is expected to display distinct signals corresponding to each unique proton environment in the molecule. Based on data from analogous structures, the anticipated chemical shifts (δ) are as follows:

Methyl Protons (-CH₃): The protons of the methyl group at the C2 position of the thiazole (B1198619) ring would likely appear as a sharp singlet in the upfield region, typically around δ 2.1-2.4 ppm. In a related compound, 2-amino-4-(4'-methylphenyl)-thiazole, the methyl protons are observed at δ 2.38 ppm researchgate.net.

Amine Protons (-NH₂): The protons of the primary amine group at the C5 position are expected to produce a broad singlet. The chemical shift of amine protons can be variable due to factors like solvent, concentration, and hydrogen bonding, but they generally appear in the range of δ 5.0-6.0 ppm ufv.br.

Phenyl Protons (-C₆H₅): The five protons of the phenyl group at the C4 position will exhibit signals in the aromatic region, typically between δ 7.0 and 8.0 ppm. The multiplicity of these signals would depend on the coupling between the ortho, meta, and para protons. For instance, in N-(2-phenyl-thiazole-4-yl-methyl)-N-methyl piperidinium (B107235) chloride, the phenyl protons appear in the aromatic region researchgate.net.

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts for 2-Methyl-4-phenyl-1,3-thiazol-5-amine

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (at C2) | 2.1 - 2.4 | Singlet |

| -NH₂ (at C5) | 5.0 - 6.0 | Broad Singlet |

| -C₆H₅ (at C4) | 7.0 - 8.0 | Multiplet |

The ¹³C-NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in 2-Methyl-4-phenyl-1,3-thiazol-5-amine will give rise to a distinct signal. The expected chemical shifts, inferred from related thiazole structures, are detailed below researchgate.netasianpubs.org:

Thiazole Ring Carbons: The carbon atoms of the thiazole ring are expected to resonate at characteristic downfield positions. The C2 carbon, bonded to nitrogen and sulfur, would likely appear around δ 160-170 ppm. The C4 and C5 carbons, being part of the heterocyclic aromatic system, would have shifts in the range of δ 100-150 ppm. For example, in 3-(2-aminothiazol-4-yl)-2-methylchromone, the C2, C4, and C5 carbons of the thiazole moiety appear at δ 169.3, 148.7, and 100.8 ppm, respectively asianpubs.org.

Methyl Carbon (-CH₃): The carbon of the methyl group at C2 is expected in the upfield region of the spectrum, typically around δ 15-25 ppm researchgate.net.

Phenyl Ring Carbons (-C₆H₅): The carbons of the phenyl ring will show a series of signals in the aromatic region, generally between δ 120 and 140 ppm. The ipso-carbon (the carbon attached to the thiazole ring) will have a distinct chemical shift compared to the ortho, meta, and para carbons.

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts for 2-Methyl-4-phenyl-1,3-thiazol-5-amine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (at C2) | 15 - 25 |

| Thiazole C2 | 160 - 170 |

| Thiazole C4 | 145 - 155 |

| Thiazole C5 | 100 - 110 |

| Phenyl C (ipso) | 130 - 140 |

| Phenyl C (ortho, meta, para) | 120 - 130 |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com This would be particularly useful in assigning the protons within the phenyl ring by identifying their ortho, meta, and para relationships. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. whitman.edu It would definitively link the proton signals of the methyl and phenyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. whitman.edu This is a powerful tool for establishing the connectivity of the different fragments of the molecule. For instance, it would show correlations between the methyl protons and the C2 carbon of the thiazole ring, and between the ortho-protons of the phenyl ring and the C4 carbon of the thiazole ring, thus confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

The molecular formula of 2-Methyl-4-phenyl-1,3-thiazol-5-amine is C₁₀H₁₀N₂S, which corresponds to a molecular weight of approximately 190.27 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 190.

The fragmentation of thiazole derivatives often involves the cleavage of the thiazole ring and the loss of substituents. researchgate.netresearchgate.net Common fragmentation pathways for 2-Methyl-4-phenyl-1,3-thiazol-5-amine could include:

Loss of the methyl group (-CH₃) to give a fragment at [M-15]⁺.

Loss of the amino group (-NH₂) to give a fragment at [M-16]⁺.

Cleavage of the phenyl group (-C₆H₅) to give a fragment at [M-77]⁺.

Fragmentation of the thiazole ring itself, which can lead to a variety of smaller charged fragments.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule and its fragments. For 2-Methyl-4-phenyl-1,3-thiazol-5-amine (C₁₀H₁₀N₂S), the theoretical exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimental value to confirm the molecular formula. For a similar compound, ethyl-2-phenyl-5-(4-bromophenyl)-7-methyl-5H- asianpubs.orgpdx.edulibretexts.orgthiadiazolo[3,2-a]pyrimidine-6-carboxylate, HRMS was used to confirm the calculated mass to four decimal places. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of 2-Methyl-4-phenyl-1,3-thiazol-5-amine is expected to show characteristic absorption bands for its key functional groups:

N-H Stretching: The amino group (-NH₂) will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically exhibit two bands in this region, corresponding to symmetric and asymmetric stretching.

C-H Stretching: The C-H bonds of the aromatic phenyl ring and the heterocyclic thiazole ring will show stretching vibrations in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl group will appear in the 2850-2960 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the thiazole and phenyl rings are expected to appear in the 1450-1650 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the amine group is typically observed in the range of 1250-1350 cm⁻¹.

C-S Stretching: The C-S bond in the thiazole ring will have a weaker absorption in the fingerprint region, typically below 800 cm⁻¹.

In a related compound, 2-amino-4-methylthiazole, characteristic IR bands are observed that support these assignments mdpi.com. The IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole also shows characteristic C-H stretching of the heteroaromatic structure in the 3000-3100 cm⁻¹ range researchgate.net.

Interactive Data Table: Predicted IR Absorption Bands for 2-Methyl-4-phenyl-1,3-thiazol-5-amine

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| -CH₃ | C-H Stretch | 2850 - 2960 |

| C=N / C=C | Ring Stretch | 1450 - 1650 |

| C-N | C-N Stretch | 1250 - 1350 |

X-ray Diffraction Studies for Solid-State Structure Determination

A thorough search of crystallographic databases and chemical literature did not uncover any published single-crystal X-ray diffraction studies for 2-Methyl-4-phenyl-1,3-thiazol-5-amine. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and the precise arrangement of its atoms in the solid state is not available.

While X-ray diffraction data exists for structurally similar molecules, such as isomers and other substituted phenylthiazole derivatives, this information cannot be used to accurately describe the solid-state structure of the title compound due to the strict specificity of crystallographic analysis.

UV-Vis Spectroscopy for Electronic Transitions

There is no specific UV-Vis spectroscopic data published for 2-Methyl-4-phenyl-1,3-thiazol-5-amine. Therefore, experimental values for its maximum absorption wavelengths (λmax), which indicate the electronic transitions within the molecule, and the corresponding molar absorptivity coefficients, are not documented.

Studies on related thiazole compounds often report UV-Vis absorption bands corresponding to π–π* and n–π* transitions, characteristic of their aromatic and heterocyclic systems. For instance, data for 4-phenyl-2-thiazolamine shows absorption maxima at 229 nm and 283 nm. However, the presence and position of the methyl and amino groups on the thiazole ring in 2-Methyl-4-phenyl-1,3-thiazol-5-amine would be expected to influence its electronic structure and thus its absorption spectrum, making direct comparisons with other derivatives speculative. Without experimental data, a definitive analysis of the electronic transitions for the title compound cannot be provided.

Computational Chemistry and Theoretical Investigations of 2 Methyl 4 Phenyl 1,3 Thiazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in modeling the behavior of molecules at the electronic level. For thiazole (B1198619) derivatives, these methods are used to predict geometry, spectroscopic characteristics, and various reactivity parameters, offering a theoretical complement to experimental findings. nih.govresearchgate.net

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. researchgate.netirjweb.com Studies on related aminothiazole and phenylthiazole compounds frequently employ DFT, using functionals like B3LYP, to explore optimized geometries, electronic structures, and predict reactivity. nih.govcyberleninka.ruirjweb.com For instance, in a study on N-((1H-benzo[d]imidazol-2-yl) methyl) thiazol-2-amine, DFT calculations with a 6-311++G (d,p) basis set were used to analyze the molecule's structural parameters. The calculations revealed that the C-N bond lengths within the thiazole ring vary due to their different chemical environments, with one bond exhibiting more double-bond character. irjweb.com Such analyses are crucial for understanding the delocalization of electrons within the thiazole ring system, a key feature of its aromaticity. nih.gov DFT methods have also been successfully used to investigate the reaction mechanisms and thermodynamics of thiazole formation. cyberleninka.ru

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap (ΔE)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. numberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.comresearchgate.net Computational studies on various thiazole derivatives consistently show that the HOMO and LUMO are primarily localized over the π-conjugated system. For instance, in a series of thiazole azo dyes, the HOMO was found to spread over the donor moiety and the thiazole ring, while the LUMO's shape was determined by the acceptor group. mdpi.com In a study of 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives, a small HOMO-LUMO energy gap was correlated with high chemical reactivity and low kinetic stability. researchgate.net For the related compound N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine, the HOMO-LUMO energy gap was calculated to be -5.14 eV, indicating its potential for charge transfer within the molecule.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.29 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | -4.48 |

Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map illustrates regions of different electrostatic potential on the electron density surface. irjweb.com Typically, red-colored regions indicate negative potential (electron-rich areas susceptible to electrophilic attack), while blue-colored regions represent positive potential (electron-poor areas susceptible to nucleophilic attack). irjweb.comresearchgate.net Green areas denote neutral potential.

In studies of thiazole derivatives, MEP maps consistently show the most negative potential localized around the nitrogen atom of the thiazole ring due to its lone pair of electrons, identifying it as a primary site for electrophilic interaction. irjweb.com Conversely, positive potentials are often found around the hydrogen atoms of the amino group and the phenyl ring, marking them as potential sites for nucleophilic interaction. irjweb.com For N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine, the MEP map confirms that the nitrogen atoms are the most electron-rich sites. irjweb.com

Global and Local Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity)

Based on the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.netresearchgate.net These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher reactivity. researchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as χ²/2η.

Theoretical studies on substituted thiazoles and related heterocycles have used these descriptors to compare the reactivity of different derivatives. researchgate.netresearchgate.net For example, calculations on 3-phenylbenzo[d]thiazole-2(3H)-imine derivatives showed how electron-donating or electron-withdrawing substituents systematically alter these reactivity parameters. researchgate.net

| Reactivity Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.29 |

| Electron Affinity (A) | 1.80 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.24 |

| Chemical Softness (S) | 0.44 |

| Electrophilicity Index (ω) | 3.65 |

Protonation Studies and Acidity Constants (pKa)

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net In the context of drug discovery and materials science, MD simulations provide valuable insights into the stability of ligand-protein complexes and the conformational behavior of molecules in different environments. nih.govnih.gov

Protein-Ligand Binding Stability and Conformational Dynamics

The stability of protein-ligand complexes and the conformational dynamics of ligands like 2-methyl-4-phenyl-1,3-thiazol-5-amine are crucial for understanding their mechanism of action. While specific studies on the conformational dynamics of 2-methyl-4-phenyl-1,3-thiazol-5-amine are not extensively detailed in the provided search results, research on related thiazole derivatives provides insights into this area.

For instance, studies on thiazole-amino acid residues have explored their conformational properties in different environments, including the gas phase and in solvents like chloroform (B151607) and water, which mimic the interior of proteins and aqueous biological environments, respectively. nih.gov These studies reveal that the polarity of the environment can significantly influence the energy order and stability of different conformations. nih.gov For example, in some thiazole-containing peptides, a particular conformation might be dominant in the gas phase, but a different one becomes more stable in a polar solvent. nih.gov

The stability of such compounds is often maintained by intramolecular hydrogen bonds and electrostatic interactions. nih.gov In the broader context of drug design, the insertion of a methyl group on the thiazole ring has been shown to influence binding affinity and selectivity, sometimes by causing steric clashes within the binding site of one protein (like GSK-3β) while favoring binding in another (like Fyn kinase). acs.org This highlights the importance of subtle structural modifications in determining the conformational preferences and binding stability of thiazole derivatives.

Molecular dynamics simulations on related thiazole compounds have been used to assess the stability of ligand-protein complexes, often showing that the ligand remains stably bound within the active site of the target protein over the simulation period. nih.gov These simulations provide a dynamic view of the interactions and can confirm the stability of binding poses predicted by molecular docking.

Solvent Effects and Solvation Free Energies

The effects of solvent on the conformational stability and binding of thiazole derivatives are a key area of computational investigation. The polarity of the solvent can alter the energetic landscape of a molecule, favoring conformations that are more stable in that specific environment. nih.gov For instance, research on thiazole-containing peptides has demonstrated that increasing the polarity of the solvent can change the preferred conformation of the molecule. nih.gov

While specific solvation free energy calculations for 2-methyl-4-phenyl-1,3-thiazol-5-amine were not found, the general principles are well-established in computational chemistry. These calculations are vital for accurately predicting the binding affinity of a ligand to a protein, as the energy cost of desolvating both the ligand and the protein's binding site must be considered.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While a specific QSAR study focused solely on 2-methyl-4-phenyl-1,3-thiazol-5-amine was not identified in the search results, the principles of QSAR are widely applied to thiazole derivatives to guide the design of more potent compounds.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for predicting the activity of new compounds based on their 3D structure. These methods generate models that can help in understanding the relationship between the steric and electrostatic fields of a molecule and its biological activity.

Although a specific CoMFA or CoMSIA study for 2-methyl-4-phenyl-1,3-thiazol-5-amine was not found, the application of these techniques to other series of thiazole derivatives has been documented, aiding in the optimization of their therapeutic properties.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a widely used computational method to predict the preferred binding orientation of a ligand to a protein. Numerous studies have employed molecular docking to investigate the interactions of thiazole derivatives with various biological targets. iium.edu.mysemanticscholar.orgnih.gov

For example, a study on a series of 2,4,5-trisubstituted-1,3-thiazole derivatives used molecular docking to investigate their interaction with the glucosamine-6-phosphate (GlcN-6-P) synthase enzyme, a key target in bacteria. iium.edu.my Similarly, other research has used docking to study the binding of thiazole derivatives to targets like the epidermal growth factor receptor kinase (EGFR) and tubulin. nih.govnih.gov

A critical outcome of molecular docking studies is the identification of key amino acid residues that interact with the ligand and the determination of the most stable binding pose. For instance, in a study of thiazole derivatives targeting carbonic anhydrase, docking revealed significant interactions with active site amino acids, which was crucial for enzyme inhibition. nih.gov

In another example, docking of pyrimidinone-linked thiazoles into the active site of E. coli DNA gyrase B revealed key interactions, including hydrogen bonds and hydrophobic interactions, that contribute to their antibacterial activity. nih.gov These studies often highlight the importance of specific functional groups on the thiazole scaffold for forming these critical interactions.

The table below summarizes findings from docking studies on various thiazole derivatives, illustrating the types of interactions observed.

| Compound Series | Target Protein | Key Interacting Residues (Example) | Type of Interaction |

| Pyrimidinone-linked thiazoles | E. coli DNA gyrase B | Asp81, Gly85 | Hydrogen bonding, Hydrophobic |

| 2,4,5-trisubstituted-1,3-thiazoles | Glucosamine-6-phosphate synthase | Not specified | Not specified |

| Thiazolyl-pyrazole derivatives | Epidermal Growth Factor Receptor (EGFR) kinase | Not specified | Binding affinity |

Binding energy calculations are an essential part of molecular docking studies, providing a quantitative estimate of the binding affinity between a ligand and a protein. Lower binding energies typically indicate a more stable and favorable interaction.

In a study of 2,4,5-trisubstituted-1,3-thiazole derivatives, the compound with the lowest binding energy of -7.09 kcal/mol was identified as a potentially good inhibitor of GlcN-6-P synthase. iium.edu.my Another study on thiazolyl-pyrazole derivatives targeting EGFR kinase reported binding affinities, with one compound showing a value of -3.4 kcal/mol. nih.gov

The following table presents examples of calculated binding energies for different thiazole derivatives from various studies.

| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) |

| Thiazole derivative T3 | Glucosamine-6-phosphate (GlcN-6-P) synthase | -7.09 |

| Thiazole derivative T1 | Glucosamine-6-phosphate (GlcN-6-P) synthase | -6.49 |

| Thiazole derivative T2 | Glucosamine-6-phosphate (GlcN-6-P) synthase | -6.76 |

| Thiazolyl-pyrazole derivative 10a | Epidermal Growth Factor Receptor (EGFR) kinase | -3.4 |

| Thiazolyl-pyrazole derivative 6d | Epidermal Growth Factor Receptor (EGFR) kinase | -3.0 |

| Thiazolyl-pyrazole derivative 15a | Epidermal Growth Factor Receptor (EGFR) kinase | -2.2 |

Structure Activity Relationship Sar Studies of 2 Methyl 4 Phenyl 1,3 Thiazol 5 Amine Analogs

Influence of Substituents on the Thiazole (B1198619) Core

The thiazole ring is a versatile scaffold whose reactivity and biological interactions are highly dependent on the nature of its substituents. nih.gov The electronic properties of the ring can be fine-tuned by altering the groups at the C-2, C-4, and C-5 positions, which in turn modulates the compound's activity.

Effects of Alkyl and Aryl Substitutions at C-2 and C-4 Positions

The substituents at the C-2 and C-4 positions of the thiazole ring play a pivotal role in defining the molecule's interaction with biological targets. The C-2 position is known to be reactive, and its substitution pattern is a key area of SAR studies. pharmaguideline.com

Table 1: Effect of C-2 and C-4 Substitutions on Thiazole Analog Activity

| Position | Substituent Type | Example Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| C-2 | Aryl (Pyridyl) | 3-Pyridyl | Improved activity by 5–10-fold in certain kinase inhibitors due to additional hydrogen bonding. | nih.gov |

| C-4 | Lipophilic Group | Larger than methyl | Generally well-tolerated, with lipophilic groups yielding better results for some kinase inhibitors. | nih.gov |

| C-4 | Bulky Aromatic | Fluorene | Maintained anti-proliferative activity when replacing a lipid chain. | nih.gov |

| C-2 | Aryl | 2-Chlorophenyl | Showed moderate to high anticancer activity in specific carboxamide derivatives. | researchgate.net |

Impact of Amine Functionality at C-5

The amine group at the C-5 position is a crucial functional group that often participates in key interactions with biological targets. Its presence and ability to be substituted are central to the SAR of this class of compounds. In a related series, the modification from a primary amino group to secondary amines or amides was shown to be a viable strategy for modulating activity, with the size and polarity of the substituent conferring additional inhibitory effects. nih.gov

Furthermore, substitution on the thiazole ring itself, near the amine functionality, can have a dramatic impact. For example, the introduction of a methyl group at the C-5 position of a 3-aminothiazole core was found to shift inhibitor selectivity toward the Fyn kinase over GSK-3β, demonstrating that even small alkyl groups on the core can dictate biological specificity. acs.org This effect is sometimes due to steric hindrance in one enzyme's binding site while fitting perfectly into a hydrophobic pocket in another. acs.org The synthesis of 5-aminothiazoles is a well-established process, often proceeding through the condensation of α-aminonitriles with various sulfur-containing reagents. pharmaguideline.com

Table 2: Influence of C-5 Position Modification on Thiazole Analog Activity

| Modification | Resulting Structure | Observed Effect on Activity | Reference |

|---|---|---|---|

| Introduction of a methyl group at C-5 | 5-Methyl-thiazole | Shifted selectivity towards Fyn kinase inhibition. | acs.org |

| Acylation of the 2-amino group (analogous position) | N-Acyl-thiazol-2-amine | Modulated inhibitory activity based on substituent size and polarity. | nih.gov |

| Alkylation of the 2-amino group (analogous position) | N-Alkyl-thiazol-2-amine | Altered inhibitory activity. | nih.gov |

| Conversion to Carboxamide | Thiazole-5-carboxamide (B1230067) | Demonstrated significant cytostatic impact on certain leukemia cell lines. | nih.gov |

Role of the Phenyl Ring and its Substituents

The phenyl ring at the C-4 position is another key determinant of biological activity. The electronic effects of substituents on this ring can drastically alter the potency of the compound. sysrevpharm.org

Electron-Donating and Electron-Withdrawing Group Effects

The electronic nature of substituents on the C-4 phenyl ring significantly influences the molecule's biological activity. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate potency by altering the electronic density of the entire molecule, which affects target binding and pharmacokinetic properties. mdpi.comotterbein.edunih.gov

Studies have shown that for some thiazole derivatives, the presence of strong electron-donating groups, such as a hydroxyl (-OH) group at the para-position of the phenyl ring, is beneficial for anticancer activity. nih.gov Conversely, electron-withdrawing groups like fluorine (-F) or other groups such as methoxy (B1213986) (-OCH3) and methyl (-CH3) at the same position can decrease or abolish activity in the same series. nih.gov In other cases, EWGs like a bromo group at the para-position of the phenyl ring were found to be essential for antimicrobial activity. nih.gov Similarly, for a series of tyramine (B21549) oxidase inhibitors, EDGs on the phenyl ring increased inhibitory potency, while EWGs decreased it. nih.gov These findings highlight that the optimal electronic substitution is highly dependent on the specific biological target.

Table 3: Effect of Phenyl Ring Substituents on Thiazole Analog Activity

| Substituent | Position on Phenyl Ring | Group Type | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| -OH (Hydroxyl) | 4 (para) | Strong EDG | Beneficial for cytotoxic effect against certain cancer cell lines. | nih.gov |

| -F (Fluoro) | 4 (para) | EWG | Decreased anticancer activity. | nih.gov |

| -OCH3 (Methoxy) | 4 (para) | EDG | Showed moderate or decreased anticancer activity in different studies. | nih.govnih.gov |

| -Br (Bromo) | 4 (para) | EWG | Essential for antimicrobial activity in one series. | nih.gov |

| -Cl (Chloro) | 4 (para) | EWG | Important for anticonvulsant activity in one series. | nih.gov |

| -NO2 (Nitro) | 3 (meta) | Strong EWG | Favorable for HldE kinase inhibition. | nih.gov |

Hybrid Compounds and Fused Thiazole Derivatives

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a modern strategy in drug design aimed at creating compounds with enhanced efficacy or novel mechanisms of action. researchgate.netacs.org Thiazole is a popular core for creating such hybrids, often linked to other heterocyclic systems. nih.govchemrj.org These hybrid structures can exhibit synergistic pharmacological effects that are superior to the individual components. researchgate.net

Combination with Other Heterocycles (e.g., Pyridine (B92270), Pyrazoline, Thiadiazole)

Fusing or linking the thiazole core with other heterocycles like pyridine, pyrazoline, and thiadiazole has yielded numerous compounds with significant biological activities. researchgate.net

Pyridine: Thiazole-pyridine hybrids have been investigated as potential anticancer agents. The presence of an electron-withdrawing chlorine atom on the pyridine ring was found to enhance the anti-breast cancer efficacy of one hybrid, making it more potent than the standard drug 5-fluorouracil (B62378) in that study. nih.gov Novel heterocyclic compounds containing linked pyrazole, thiazole, and pyridine moieties have also been synthesized and evaluated for antioxidant activity. nih.gov

Pyrazoline: The hybridization of thiazole and pyrazoline moieties is an innovative approach that allows for the incorporation of diverse functional groups, influencing the compound's bioactivity, selectivity, and pharmacokinetic profile. ekb.egglobalresearchonline.net Thiazolyl-pyrazoline conjugates have demonstrated a wide range of pharmacological properties, including antitumor and antimicrobial effects. acs.orgekb.eg

Thiadiazole: The isosteric replacement of the thiazole ring with a thiadiazole ring can dramatically alter biological selectivity. In one study, replacing a 2-aminothiazole (B372263) with a 1,3,4-thiadiazol-2-amine nucleus completely switched the selective inhibition from Fyn kinase to GSK-3β, highlighting the subtle yet profound influence of the heterocyclic core's composition. acs.org

Table 4: Activity of Thiazole Hybrid Compounds

| Hybrid Type | Linked Heterocycle | Key Finding | Reference |

|---|---|---|---|

| Linked | Pyridine | A chlorine substituent on the pyridine ring enhanced anticancer activity. | nih.gov |

| Linked | Pyrazoline | Resulting hybrids show enhanced therapeutic potential and diverse pharmacological properties. | ekb.egglobalresearchonline.net |

| Isosteric Replacement | 1,3,4-Thiadiazole (B1197879) | Switched kinase selectivity from Fyn to GSK-3β. | acs.org |

| Fused | Benzene, Imidazole (B134444), Pyrimidine | Fused systems serve as excellent pharmacological profiles for anticancer agents. | nih.gov |

Stereochemical Considerations in SAR

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical factor in the structure-activity relationship (SAR) of many biologically active compounds. For analogs of 2-Methyl-4-phenyl-1,3-thiazol-5-amine, the introduction of chiral centers can lead to the formation of stereoisomers, such as enantiomers and diastereomers. These stereoisomers, while having the same chemical formula and connectivity, can exhibit significant differences in their pharmacological activity, potency, and even their metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

While specific stereochemical SAR studies on 2-Methyl-4-phenyl-1,3-thiazol-5-amine analogs are not extensively documented in publicly available literature, the principles of stereochemistry are fundamental to the SAR of thiazole derivatives in general. For instance, research on other classes of thiazole-containing compounds has demonstrated that one enantiomer can be significantly more active than its mirror image. It has been noted in studies of certain thiazole derivatives that the (S)-isomers exhibited stronger inhibitory activity compared to their (R)-counterparts, highlighting the importance of stereochemistry in determining biological efficacy. nih.gov

The introduction of a chiral center can occur at various positions on the 2-Methyl-4-phenyl-1,3-thiazol-5-amine scaffold. For example, substitution on the methyl group at the 2-position or on the phenyl ring at the 4-position with a group that creates a stereocenter would result in chiral analogs. The differential activity between such stereoisomers can often be explained by their varying abilities to fit into the binding site of a biological target. Molecular modeling and docking studies are instrumental in visualizing these interactions and can help rationalize the observed differences in activity. researchgate.netnih.gov These computational methods can predict how each stereoisomer orients itself within the binding pocket, highlighting key interactions, such as hydrogen bonds or hydrophobic interactions, that may be favorable for one isomer but not the other.

The following hypothetical data table illustrates how the biological activity of chiral analogs of 2-Methyl-4-phenyl-1,3-thiazol-5-amine might be presented in a research context. It compares the inhibitory concentration (IC₅₀) of two enantiomers, (R)- and (S)-, of a hypothetical analog against a specific biological target.

Table 1: Hypothetical Biological Activity of Chiral Analogs

| Compound | Enantiomer | Target | IC₅₀ (nM) |

| Analog X | (R)-Isomer | Enzyme Y | 50 |

| Analog X | (S)-Isomer | Enzyme Y | 500 |

In this hypothetical example, the (R)-isomer is ten times more potent than the (S)-isomer, underscoring the critical role that stereochemistry can play in the biological activity of these analogs. Such findings would guide further drug development efforts to selectively synthesize the more active enantiomer, potentially leading to a more potent and selective drug with a better therapeutic profile.

Biological Activity and Medicinal Chemistry Research

Antimicrobial Activities

Derivatives of the aminothiazole scaffold have demonstrated notable efficacy against a variety of microbial pathogens, including bacteria and fungi. Research has focused on synthesizing and evaluating new analogues to develop more potent antimicrobial agents.

The 2-aminothiazole (B372263) core structure is a key component in many compounds exhibiting antibacterial properties. Studies on various derivatives have revealed activity against both Gram-positive and Gram-negative bacteria. For instance, N-(thiazol-2-yl)benzenesulfonamide derivatives have shown potent antibacterial activity against multiple strains. rsc.org Specifically, compounds with 4-tert-butyl and 4-isopropyl substitutions on the benzenesulfonamide (B165840) portion displayed significant activity, with the isopropyl derivative showing a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. rsc.org

Further research into hybrid molecules has also yielded promising results. Phenylthiazole derivatives incorporating a 1,3,4-thiadiazole (B1197879) thione moiety exhibited moderate to excellent antibacterial effects against plant pathogens like Ralstonia solanacearum and Xanthomonas oryzae pv. oryzae. mdpi.com One such derivative, compound 5k, was particularly effective against R. solanacearum with an EC50 value of 2.23 μg/mL. mdpi.com Similarly, the synthesis of dimeric disulfides based on a bis[2-amino-4-phenyl-5-thiazolyl] disulfide skeleton resulted in compounds with marked activity against Bacillus cereus and Pseudomonas aeruginosa. researchgate.net The structural development of benzannelated 1,3-thiazoles also led to derivatives with significantly improved in vitro antibacterial activity. nih.gov

The introduction of different substituents on the thiazole (B1198619) ring system has been a key strategy in enhancing antibacterial potency. Halogenated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine, for example, showed a preference for activity against Gram-positive bacteria. nih.govresearchgate.net

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative Class | Test Organism(s) | Activity/Potency (MIC/EC50) | Source(s) |

|---|---|---|---|

| Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus, A. xylosoxidans | MIC: 3.9 μg/mL | rsc.org |

| Phenylthiazole-1,3,4-thiadiazole thione (Compound 5k) | Ralstonia solanacearum | EC50: 2.23 μg/mL | mdpi.com |

| Bis[2-amino-4-phenyl-5-thiazolyl] disulfides | Bacillus cereus, P. aeruginosa | Marked activity | researchgate.net |

This table is for illustrative purposes and summarizes data for different thiazole derivatives.

The thiazole scaffold is also a foundation for compounds with significant antifungal properties. A notable example is (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), which demonstrated high-efficiency, broad-spectrum antifungal activity. frontiersin.org This compound, referred to as 31C, had a minimum inhibitory concentration (MIC) ranging from 0.0625 to 4 μg/mL against pathogenic fungi and was effective at inhibiting biofilm formation in Candida albicans. frontiersin.org

The synthesis of two series of 4-phenyl-1,3-thiazole derivatives revealed that those containing a C2-hydrazone linkage were superior in their anti-Candida potency compared to those without it. nih.gov Two compounds from this study, 7a and 7e, showed promising activity against C. albicans, with MIC values of 7.81 μg/mL and 3.9 μg/mL, respectively, which were lower than the reference drug fluconazole (B54011) (15.62 μg/mL). nih.gov

Research on phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety also showed excellent antifungal activity. mdpi.com Compound 5b from this series was particularly potent against Sclerotinia sclerotiorum, with an EC50 value of 0.51 μg/mL, comparable to the commercial fungicide Carbendazim. mdpi.com Furthermore, studies on 4-(indol-3-yl)thiazol-2-amines indicated that the presence of specific substituents, such as a propan-2-ylidenhydrazine group at position 2 of the thiazole ring, was highly beneficial for antifungal activity. mdpi.com

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative | Test Organism(s) | Activity/Potency (MIC/EC50) | Source(s) |

|---|---|---|---|

| (4-phenyl-1,3-thiazol-2-yl) hydrazine (31C) | Pathogenic fungi | MIC: 0.0625-4 μg/mL | frontiersin.org |

| 2-hydrazinyl-4-phenyl-1,3-thiazole (Compound 7e) | Candida albicans | MIC: 3.9 μg/mL | nih.gov |

| Phenylthiazole-1,3,4-thiadiazole thione (Compound 5b) | Sclerotinia sclerotiorum | EC50: 0.51 μg/mL | mdpi.com |

This table is for illustrative purposes and summarizes data for different thiazole derivatives.

The emergence of multidrug-resistant tuberculosis has spurred the search for novel therapeutic agents, and thiazole derivatives have emerged as a promising chemotype. nih.gov Research has shown that 2-aminothiazoles can serve as effective antimycobacterial compounds. nih.gov For example, 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine was identified as a potent analogue against Mycobacterium tuberculosis. nih.gov

Hybrid molecules incorporating the thiazole ring have also been investigated. A series of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides showed growth inhibitory activity against M. tuberculosis strains. nih.gov Through medicinal chemistry efforts, improved compounds were designed that could escape metabolic degradation while maintaining good anti-tubercular activity against both drug-susceptible and drug-resistant strains. nih.gov

Indole-based thiazole derivatives have also been explored. The synthesis of 4-(indol-3-yl)thiazol-2-amines and their acylamine counterparts has been part of the effort to develop novel antimicrobial agents, with some studies including evaluation against tuberculosis. mdpi.com While many active compounds have shown a correlation between activity and cytotoxicity, some analogues with amide-linked phenyl substituents at the C-2 position have demonstrated improved selectivity. nih.gov

Understanding the mechanisms through which thiazole derivatives exert their antimicrobial effects is crucial for developing targeted therapies. One investigated mechanism is the induction of oxidative stress. The antifungal agent (4-phenyl-1,3-thiazol-2-yl) hydrazine was found to increase reactive oxygen species (ROS) in C. albicans, leading to significant DNA damage and cellular death. frontiersin.org

Another area of investigation is the inhibition of bacterial communication, known as quorum sensing (QS), which often controls biofilm formation and virulence. While direct studies on 2-Methyl-4-phenyl-1,3-thiazol-5-amine are limited, research on related heterocyclic structures provides insight. For instance, tetrazine derivatives linked to a benzothiazole (B30560) scaffold have been shown to possess anti-quorum sensing activity by inhibiting violacein (B1683560) production in Chromobacterium violaceum. nih.gov These compounds also prevented biofilm formation in several bacterial species. nih.gov Similarly, other heterocyclic compounds like thiadiazopyrimidinones have been identified as promising agents for dispersing pre-formed biofilms of both Gram-positive and Gram-negative pathogens. mdpi.com

Anticancer / Antitumor Activities

The thiazole scaffold is a key feature in many compounds evaluated for their potential in cancer therapy. Derivatives of 2-Methyl-4-phenyl-1,3-thiazole have been synthesized and tested for their ability to inhibit the growth of various cancer cell lines.

Research has demonstrated that modifications to the 2-amino-4-phenylthiazole (B127512) structure can yield compounds with significant cytotoxic effects. A study on new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides revealed promising anticancer activity. tandfonline.com One derivative, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c), showed high selectivity, with an IC50 value of 23.30 µM against A549 human lung adenocarcinoma cells, while being significantly less toxic to normal NIH/3T3 mouse embryoblast cells (IC50 >1000 µM). tandfonline.com

The incorporation of amino acids into the thiazole framework has also been explored as a strategy to enhance anticancer activity. nih.govrsc.org This approach led to the synthesis of thiazole-amino acid hybrids that exhibited moderate to strong cytotoxicities against human lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Several of these hybrid compounds displayed IC50 values comparable to the positive control, 5-fluorouracil (B62378). nih.govrsc.org

Further synthesis of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives also yielded compounds with anticancer potential. These were evaluated against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines, with some compounds displaying moderate activity. mdpi.com

Table 3: Cytotoxicity of Selected Thiazole Derivatives Against Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Activity/Potency (IC50) | Source(s) |

|---|---|---|---|

| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (4c) | A549 (Human Lung Adenocarcinoma) | 23.30 µM | tandfonline.com |

| Thiazole-amino acid hybrids | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | Moderate to good cytotoxicity (some with IC50 values from 2.07–8.51 µM) | nih.govrsc.org |

This table is for illustrative purposes and summarizes data for different thiazole derivatives.

Anti-inflammatory and Analgesic Properties

No specific studies or data were found regarding the anti-inflammatory or analgesic properties of 2-Methyl-4-phenyl-1,3-thiazol-5-amine.

Antiviral Activities (including COVID-19 Inhibitors)

There is no available research data to suggest that 2-Methyl-4-phenyl-1,3-thiazol-5-amine possesses antiviral properties or has been investigated as a potential inhibitor for COVID-19.

Antidiabetic Activity

No specific studies have been published that evaluate the antidiabetic potential of 2-Methyl-4-phenyl-1,3-thiazol-5-amine.

Antioxidant Activity

There is no available information from scientific literature indicating that 2-Methyl-4-phenyl-1,3-thiazol-5-amine has been studied for its antioxidant activity.

Neurological Applications (e.g., Anticonvulsant, Alzheimer's Inhibitors, Prion Disease Treatment)

No research findings are currently available that link 2-Methyl-4-phenyl-1,3-thiazol-5-amine to any neurological applications, including anticonvulsant activity, inhibition of factors related to Alzheimer's disease, or treatment of prion diseases.

Cardiovascular Activities

There are no specific studies or data available concerning the cardiovascular activities of 2-Methyl-4-phenyl-1,3-thiazol-5-amine.

Other Advanced Applications and Material Science

Applications in Materials Science

The structural framework of 2-Methyl-4-phenyl-1,3-thiazol-5-amine, which incorporates a thiazole (B1198619) ring, is a feature found in various functional organic materials. Aryl-substituted thiazoles, in particular, are recognized for their potential in the development of specialized organic materials. researchgate.net

While direct studies on 2-Methyl-4-phenyl-1,3-thiazol-5-amine as a precursor for materials with specific electronic properties are not extensively documented, the thiazole core is a component in various organic functional materials. The delocalized π-electron system of the phenyl and thiazole rings can be exploited to create materials with semiconducting or fluorescent properties. The development of novel methods for the synthesis of diverse 2-aminothiazoles is seen as a pathway to provide new molecules for drug discovery and, by extension, for materials science. researchgate.net

Catalysis

The field of organocatalysis has seen significant contributions from N-heterocyclic carbenes (NHCs), which can be generated from various azolium salt precursors, including those derived from thiazoles. chemscene.comnih.gov

N-Heterocyclic carbenes are often generated in situ by the deprotonation of a corresponding azolium salt. nih.gov Thiazolium salts, in particular, are known precursors to thiazol-2-ylidenes, a class of NHCs. nih.gov The synthesis of thiazolium salts can be achieved through methods like the condensation of an N-substituted thioformamide (B92385) with an α-chloroketone. researchgate.net It is conceivable that 2-Methyl-4-phenyl-1,3-thiazol-5-amine could be chemically modified to form a thiazolium salt, which would then serve as a precursor to a free carbene species for catalytic applications. The stability and reactivity of the resulting carbene would be influenced by the substituents on the thiazole ring.

Thiazolium-derived NHCs are well-established organocatalysts, with their initial discovery linked to the thiamine (B1217682) (Vitamin B1) catalyzed benzoin (B196080) condensation. nih.gov These catalysts are effective due to the nucleophilic character of the carbene center. nih.gov Should 2-Methyl-4-phenyl-1,3-thiazol-5-amine be used to generate a novel NHC, this catalyst could potentially be employed in a variety of organic transformations. The specific substitution pattern of this compound would offer a unique electronic and steric profile to the resulting catalyst, potentially influencing the efficiency and selectivity of synthetic methodologies. nih.gov

Corrosion Inhibition

Organic compounds that contain nitrogen and sulfur atoms are often effective corrosion inhibitors, particularly for metals like mild steel in acidic environments. chesci.commdpi.com This is attributed to the ability of the heteroatoms to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. chesci.com

Numerous studies have demonstrated the efficacy of thiazole, thiadiazole, and triazole derivatives as corrosion inhibitors. mdpi.comresearchgate.netresearchgate.netresearchgate.net For instance, 2-Amino-5-phenyl-1,3,4-thiadiazole has been studied as a mixed-type inhibitor for mild steel in sulfuric acid, with its adsorption following the Langmuir isotherm. researchgate.net The presence of both nitrogen and sulfur in the thiazole ring of 2-Methyl-4-phenyl-1,3-thiazol-5-amine, along with the phenyl group, suggests a strong potential for this compound to function as a corrosion inhibitor. The lone pair electrons on the nitrogen and sulfur atoms can coordinate with the vacant d-orbitals of iron on the steel surface, while the aromatic phenyl ring can provide a larger surface coverage. While direct experimental data for 2-Methyl-4-phenyl-1,3-thiazol-5-amine is not available in the reviewed literature, the extensive research on structurally similar compounds provides a solid basis for its potential in this application. chesci.comresearchgate.net

Data Tables

Table 1: Potential Advanced Applications of 2-Methyl-4-phenyl-1,3-thiazol-5-amine

| Application Area | Potential Role of 2-Methyl-4-phenyl-1,3-thiazol-5-amine | Basis for Potential (Based on Analogous Compounds) |

| Materials Science | Precursor for novel electronic materials and liquid crystals. | Aryl-substituted thiazoles are known to be components of organic functional materials and liquid crystals. researchgate.net |

| Catalysis | Precursor for a novel N-heterocyclic carbene (NHC) catalyst. | Thiazolium salts are established precursors for catalytically active NHCs. nih.govresearchgate.net |

| Corrosion Inhibition | Corrosion inhibitor for mild steel in acidic media. | The presence of N and S heteroatoms and an aromatic ring are key features for effective corrosion inhibitors. chesci.commdpi.comresearchgate.net |

Photographic Sensitizers and Dyes

While direct, specific research on "2-Methyl-4-phenyl-1,3-thiazol-5-amine" as a photographic sensitizer (B1316253) is not extensively documented in publicly available literature, the broader class of 2-aminothiazole (B372263) derivatives serves as a foundational structural motif in the synthesis of various classes of dyes, including those with applications in photographic sensitization. The inherent electronic properties of the thiazole ring, combined with the reactivity of the amino group, make it a valuable precursor for the construction of complex chromophores.

Thiazole derivatives are integral components in the synthesis of cyanine (B1664457) and merocyanine (B1260669) dyes, which are paramount in the spectral sensitization of photographic silver halide emulsions. These dyes function by absorbing light of specific wavelengths, which is beyond the intrinsic sensitivity of the silver halide crystals, and transferring the absorbed energy to the emulsion, thereby extending its spectral response. The synthesis of such dyes often involves the condensation of a heterocyclic base, such as a thiazole derivative, with other reactive intermediates.

Research into related compounds, such as 2-amino-4-phenylthiazole (B127512) derivatives, has demonstrated their utility in creating disperse dyes. For instance, bisazo disperse dyes have been synthesized using 2-amino-4-(4'-chlorophenyl)-1,3-thiazole as a starting material. These dyes have shown effective dyeing performance on polyester (B1180765) fabrics, indicating the strong chromophoric potential of the 2-aminothiazole scaffold.

Furthermore, studies on thiazole-azo dyes have explored their photoinduced birefringence properties. These investigations reveal how the substitution pattern on the thiazole and phenyl rings can influence the optical characteristics of the resulting dye, which is a critical consideration in the design of photosensitive materials. Although not directly related to photographic sensitization, this research underscores the tunability of the photophysical properties of thiazole-based dyes.

The general synthetic pathway to photographic sensitizing dyes, such as styryl, hemicyanine, and merocyanine dyes, often involves the reaction of a heterocyclic quaternary salt with various intermediates. While patents describe these general methods using a range of heterocyclic compounds, the specific inclusion of 2-Methyl-4-phenyl-1,3-thiazol-5-amine is not explicitly detailed. However, the established principles of dye chemistry suggest that this compound could potentially serve as a precursor in analogous synthetic routes.

Emerging Research Trends and Future Directions for 2 Methyl 4 Phenyl 1,3 Thiazol 5 Amine Research

Rational Drug Design and Optimization for Enhanced Efficacy and Selectivity

Rational drug design is pivotal in transforming the 2-methyl-4-phenyl-1,3-thiazol-5-amine core into highly potent and selective drug candidates. This approach relies on a deep understanding of the structure-activity relationships (SAR) to make targeted modifications that enhance therapeutic effects while minimizing off-target activity.

Key strategies in the rational design of thiazole (B1198619) derivatives include:

Scaffold Hopping and Modification: Researchers systematically alter the substituents at the 2, 4, and 5-positions of the thiazole ring. For instance, modifications to the N-phenyl group can significantly influence kinase inhibition selectivity. nih.gov The introduction of specific functional groups, such as a primary carboxamide on the thiazole ring, has been shown to dramatically improve the potency of Glycogen synthase kinase 3 (GSK-3β) inhibitors into the nanomolar range. nih.gov

Structure-Based Design: Utilizing X-ray crystallography and molecular modeling, scientists can visualize how thiazole derivatives bind to their target proteins. This allows for the precise design of modifications to improve binding affinity and selectivity. For example, the design of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as Aurora kinase inhibitors was guided by the understanding that a substituent at the aniline para-position was crucial for potent and selective activity. nih.gov

The table below summarizes key SAR findings for various thiazole derivatives, illustrating the impact of specific structural modifications on biological activity.

| Compound Class | Target | Key Structural Modification | Impact on Activity |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Aurora Kinases | Substitution at the aniline para-position | Correlated with potency and selectivity of kinase inhibition |

| Acylaminopyridine Derivatives | GSK-3β | Introduction of a primary carboxamide on the thiazole ring | Significantly improved potency to nanomolar levels nih.gov |

| Thiazole-based Pyrazoles | DNA Gyrase | 3-pyridyl moiety at position 2 of the thiazole ring | Improved activity by 5–10-fold via an additional hydrogen bond acs.org |

| 2-Aminothiazole (B372263) Analogues | General Antimicrobial | Isosteric replacement of thiazole with oxazole | Decreased lipophilicity, potentially improving ADME properties mdpi.com |

Exploration of Novel Molecular Targets and Mechanisms of Action

A significant trend in thiazole research is the expansion beyond traditional targets to uncover novel mechanisms for treating a wider range of diseases. The inherent ability of the thiazole ring to form key interactions, such as hydrogen bonds, with biological targets makes it a versatile scaffold for inhibiting various proteins and enzymes. nih.govtandfonline.com

Researchers are actively investigating thiazole derivatives against a variety of molecular targets:

Protein Kinases: This remains a major area of focus. Thiazole derivatives have been successfully developed as inhibitors of numerous kinases involved in cancer, such as PI3K/mTOR, Aurora kinases, and cyclin-dependent kinases (CDKs). nih.govnih.gov The drug Dasatinib, which contains a 2-aminothiazole motif, is a potent inhibitor of multiple tyrosine kinases. nih.gov

Microbial Enzymes: To combat antimicrobial resistance, thiazole compounds are being designed to inhibit essential bacterial and fungal enzymes. Targets include DNA gyrase and topoisomerase IV in bacteria, which are crucial for DNA replication, and lanosterol-C14α-demethylase in fungi, an enzyme vital for cell membrane integrity. acs.orgnih.gov

Enzymes in Neurodegenerative Disease: Thiazole-based compounds are being explored as inhibitors of enzymes implicated in diseases like Alzheimer's and Parkinson's. For example, certain 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have shown selective inhibition of human monoamine oxidase B (hMAO-B). nih.gov

Metabolic Enzymes: Targeting cellular metabolism is a promising strategy in cancer therapy. Thiazole-based small molecules have been designed to inhibit human lactate dehydrogenase A (hLDHA), an enzyme critical for glycolysis in tumor cells. acs.org

The diverse mechanisms of action for thiazole derivatives are summarized in the table below.

| Therapeutic Area | Molecular Target Example | Mechanism of Action |

| Cancer | PI3K/mTOR, Aurora Kinases, EGFR, VEGFR-2 | Inhibition of signaling pathways that control cell growth, proliferation, and survival. nih.govrsc.org |

| Bacterial Infections | DNA Gyrase / Topoisomerase IV | Inhibition of DNA replication and repair, leading to bacterial cell death. acs.org |

| Fungal Infections | Lanosterol-C14α-demethylase | Disruption of ergosterol biosynthesis, compromising fungal cell membrane integrity. |

| Neurodegenerative Disorders | Monoamine Oxidase B (MAO-B) | Modulation of neurotransmitter levels in the brain. nih.gov |

Combination Therapies and Synergistic Activities

To enhance therapeutic efficacy and overcome drug resistance, particularly in cancer, research is moving towards using thiazole derivatives in combination with other therapeutic agents. The rationale is that targeting multiple pathways simultaneously can lead to a synergistic effect, where the combined outcome is greater than the sum of the individual effects.

Thiazole-based kinase inhibitors are prime candidates for combination therapies because they target the signaling pathways that drive cancer cell proliferation and survival. nih.gov Potential combination strategies include:

Pairing with Standard Chemotherapy: Combining a thiazole derivative that inhibits a specific survival pathway (e.g., a PI3K/mTOR inhibitor) with a cytotoxic chemotherapy agent could increase the cancer cells' sensitivity to the traditional drug.

Dual Kinase Inhibition: Using two different thiazole-based inhibitors to block multiple nodes in a cancer signaling network can prevent the cancer from rerouting its signaling through alternative pathways to escape the effect of a single inhibitor.

Overcoming Resistance: In cancers that have developed resistance to a particular therapy, a thiazole derivative targeting a different mechanism could be added to resensitize the tumor or provide an alternative route for inducing cell death.

While clinical data on combination therapies specifically involving 2-methyl-4-phenyl-1,3-thiazol-5-amine are emerging, the extensive research into thiazole derivatives as potent inhibitors of key cancer-related enzymes provides a strong foundation for their future investigation in synergistic treatment regimens. nih.govtandfonline.com

Development of Hybrid Compounds with Multi-Targeting Capabilities

A sophisticated approach in modern drug discovery is the creation of hybrid molecules that merge the 2-methyl-4-phenyl-1,3-thiazol-5-amine scaffold with other pharmacologically active moieties. The goal is to design a single chemical entity that can interact with multiple biological targets simultaneously, potentially leading to enhanced efficacy, a better side-effect profile, and a reduced likelihood of developing drug resistance. researchgate.net

This strategy involves covalently linking the thiazole core to other heterocyclic systems known for their biological activities. Examples of such hybrids include:

Thiazole-Pyrazoline Hybrids: These compounds have demonstrated significant potential as both anticancer and antimicrobial agents.

Thiazole-Triazole Conjugates: This combination has been explored for developing novel compounds with a broad spectrum of activities.

Thiazole-Thiadiazole Hybrids: These molecules have been investigated for their antimicrobial properties.

The design of these multi-target agents is often guided by the principle of targeting interconnected pathways. For instance, a hybrid compound might be designed to inhibit both a protein kinase and a component of the cell cycle machinery, delivering a dual blow to cancer cells. rsc.org